

Application Notes and Protocols for NAN-190 Hydrobromide in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: NAN-190 hydrobromide

Cat. No.: B1676929

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Introduction

NAN-190 hydrobromide is a versatile pharmacological tool frequently employed in neuroscience and pharmacology research. It is primarily characterized as a potent and selective antagonist of the serotonin 5-HT_{1A} receptor. However, its pharmacological profile is complex, exhibiting partial agonist activity at 5-HT_{1A} autoreceptors, potent antagonism at α ₁-adrenergic receptors, and state-dependent blockade of voltage-gated sodium channels, particularly Nav1.7.^{[1][2][3]} This multifaceted activity necessitates careful experimental design and data interpretation.

Patch clamp electrophysiology is the gold standard for investigating the direct effects of compounds like NAN-190 on ion channel function and neuronal excitability with high temporal and voltage resolution.^{[3][4][5]} These application notes provide detailed protocols and critical data for utilizing **NAN-190 hydrobromide** in patch clamp studies to dissect its influence on 5-HT_{1A} receptor-mediated signaling and its off-target effects.

Mechanism of Action

NAN-190 primarily acts as a competitive antagonist at postsynaptic 5-HT_{1A} receptors.^[6] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.^[7]

Activation of the 5-HT_{1A} receptor by an agonist leads to the dissociation of the G-protein into G α i/o and G β γ subunits. The G β γ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.^{[7][8][9]} The G α i/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. NAN-190 blocks these effects by preventing agonist binding.

In addition to its antagonist properties, NAN-190 can act as a partial agonist at 5-HT_{1A} autoreceptors found on serotonergic neurons, which can inhibit serotonin release.^[3] It is also a potent α 1-adrenoceptor antagonist and a state-dependent blocker of Nav1.7 sodium channels, an effect that contributes to its analgesic properties.^{[1][2]}

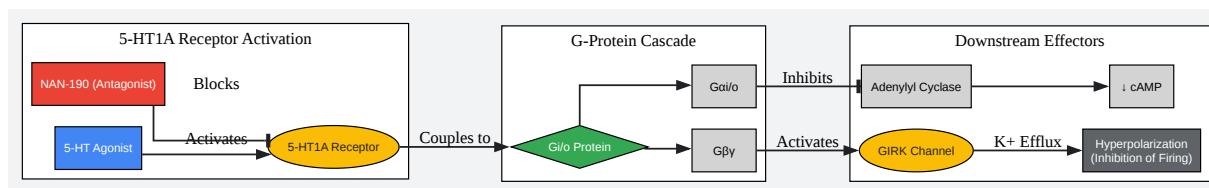
Data Presentation: Quantitative Pharmacological Data

The following table summarizes key quantitative data for **NAN-190 hydrobromide**, crucial for determining appropriate concentrations for patch clamp experiments.

Parameter	Value	Receptor/Channel	Comments	Source
KB	1.9 nM	5-HT1A	Competitive antagonism determined by Schild analysis in adenylyl cyclase inhibition assay.	[6]
IC50	29 nM	5-HT1A	Antagonism of 8-OH-DPAT-induced inhibition of phosphoinositide turnover.	[2]
IC50	0.16 nM	α 1-Adrenoceptor	Antagonism of norepinephrine-stimulated phosphoinositide turnover.	[2]
Apparent KD	8.75 nM	5-HT1A	For a fluorescent derivative of NAN-190.	[10]
Apparent KD	6.34 nM	5-HT2A	For a fluorescent derivative of NAN-190.	[10]
Apparent KD	5.57 nM	5-HT1B	For a fluorescent derivative of NAN-190.	[10]
IC50	State-dependent	Nav1.7	Ten-fold more potent on the inactivated state than the resting state.	[1]

Mandatory Visualizations

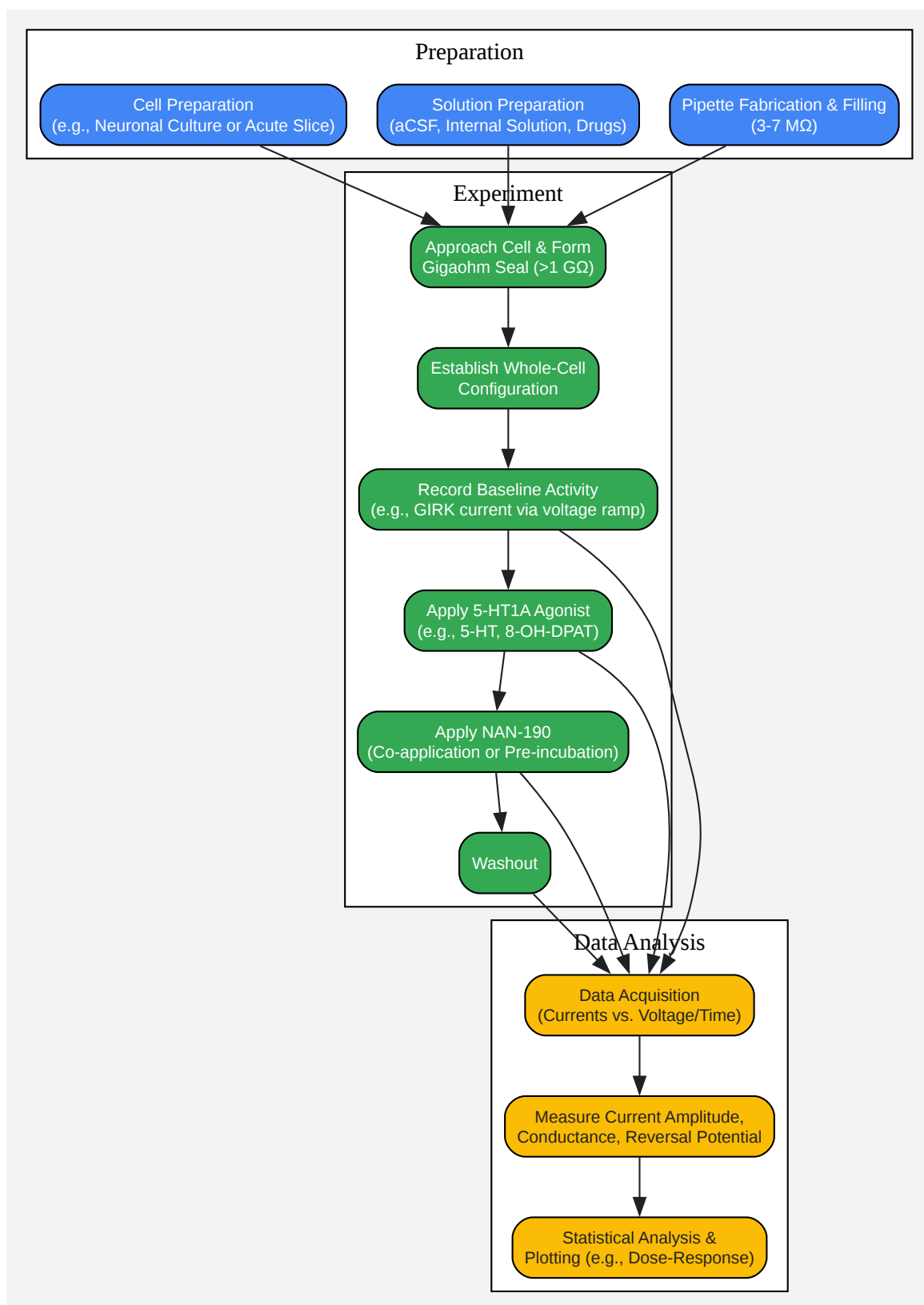
Signaling Pathway Diagram



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Caption: 5-HT1A receptor signaling pathway and the antagonistic action of NAN-190.

Experimental Workflow Diagram



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